CID 45079189

Description

Its PubChem entry likely includes critical data such as molecular formula, weight, and physicochemical properties, which are essential for comparative analyses .

Properties

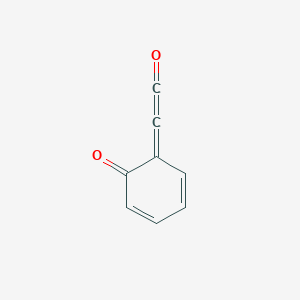

Molecular Formula |

C8H4O2 |

|---|---|

Molecular Weight |

132.12 g/mol |

InChI |

InChI=1S/C8H4O2/c9-6-5-7-3-1-2-4-8(7)10/h1-4H |

InChI Key |

YWPSDYGMWCBOEN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C=C=O)C(=O)C=C1 |

Origin of Product |

United States |

Chemical Reactions Analysis

CID 45079189 can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions can produce reduced forms of the compound.

Scientific Research Applications

CID 45079189 has a wide range of scientific research applications. In chemistry, it can be used as a reagent or intermediate in organic synthesis. In biology, it may serve as a probe or tool for studying biochemical pathways. In medicine, the compound could be investigated for its potential therapeutic effects, such as its ability to interact with specific molecular targets. Additionally, in industry, this compound might be utilized in the development of new materials or as a component in chemical processes.

Mechanism of Action

The mechanism of action of CID 45079189 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways involved depend on the specific context in which the compound is used. For example, in a biological setting, this compound might inhibit or activate certain enzymes, thereby influencing cellular processes.

Comparison with Similar Compounds

Structural Analogs

Functional Comparison

Key Findings :

Analytical Techniques for Differentiation

- LC-ESI-MS with CID (Collision-Induced Dissociation): Used to distinguish isomers like ginsenosides Rf and F11 by their fragmentation patterns . This method could resolve structural ambiguities in this compound analogs.

- GC-MS and NMR : Applied to characterize oscillatoxin derivatives, providing insights into stereochemistry and purity .

Q & A

Basic Research Questions

Q. How to formulate a focused and measurable research question for chemical studies?

- Methodological Answer : Use frameworks like PICO (Population, Intervention, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to ensure specificity and relevance . Avoid broad questions by narrowing the scope to measurable variables (e.g., reaction kinetics, spectroscopic properties). For example, instead of "What are the properties of CID 45079189?", ask, "How does pH influence the stability of this compound in aqueous solutions?" . Test the question for clarity and feasibility through peer feedback .

Q. What are the essential components of a robust experimental design in chemical research?

- Methodological Answer : Include (1) hypothesis-driven objectives , (2) reproducible protocols (e.g., detailed synthesis steps, instrumentation parameters), (3) controls and comparators , and (4) statistical validation plans . For novel compounds like this compound, provide purity verification (e.g., NMR, HPLC) and cite established methods for known analogs . Predefine success metrics (e.g., yield thresholds, spectral matches) to minimize bias .

Q. How to conduct a systematic literature review for a chemical compound study?

- Methodological Answer : Use databases like SciFinder and Web of Science with keyword combinations (e.g., "this compound synthesis" AND "spectroscopic characterization"). Apply citation mapping to identify seminal papers and track recent advancements . Critically evaluate sources for reproducibility by checking experimental details in the "Materials and Methods" sections of primary literature .

Advanced Research Questions

Q. How to address contradictions in experimental data when validating the properties of this compound?

- Methodological Answer : Perform sensitivity analyses to isolate variables (e.g., temperature, solvent purity) causing discrepancies . Compare results with prior studies by aligning experimental conditions (e.g., identical buffer systems for stability assays) . Use multivariate statistical tools (e.g., PCA) to identify outlier data points and refine protocols . Document all anomalies in supplementary materials for transparency .

Q. What strategies optimize reaction parameters in complex syntheses involving this compound?

- Methodological Answer : Employ Design of Experiments (DoE) to systematically vary parameters (e.g., catalyst loading, reaction time) and model optimal conditions . Validate predictions with small-scale trials before scaling. For unstable intermediates, use in-situ monitoring techniques (e.g., FTIR, Raman spectroscopy) . Publish negative results (e.g., failed catalytic systems) to aid community troubleshooting .

Q. How to integrate computational modeling with experimental data for this compound analysis?

- Methodological Answer : Combine density functional theory (DFT) calculations with experimental spectroscopic data (e.g., comparing predicted vs. observed NMR shifts) . Use molecular dynamics simulations to rationalize solvent effects or conformational stability. Cross-validate models with orthogonal techniques (e.g., X-ray crystallography) . Share code and raw data in repositories for reproducibility .

Q. What ethical and methodological considerations apply when publishing studies on novel compounds like this compound?

- Methodological Answer : Disclose all conflicts of interest and funding sources in the manuscript . Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing synthetic procedures in public databases (e.g., PubChem, Zenodo) . Use standardized nomenclature (IUPAC names) and avoid unverified abbreviations . Preprint submissions can accelerate peer feedback while avoiding dual publication issues .

Data Analysis & Reporting

Q. How to structure a manuscript for high-impact publication of this compound research?

- Methodological Answer : Follow journal-specific guidelines (e.g., Beilstein Journal of Organic Chemistry):

- Abstract : Summarize objectives, methods, and key findings without statistical clutter .

- Results : Use tables/figures for spectral data (e.g., IR peaks, chromatograms) and avoid duplicating text .

- Discussion : Contrast results with literature, highlighting novel insights (e.g., unexpected reactivity of this compound) .

- Supporting Information : Include raw datasets, synthetic workflows, and computational scripts .

Q. How to handle non-reproducible results in this compound studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.